2,2,4-Trimethylhexan-3-ol

Description

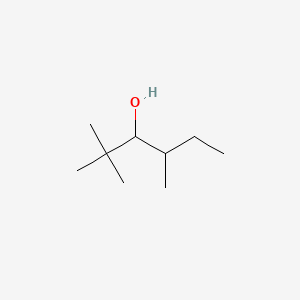

2,2,4-Trimethylhexan-3-ol is a branched-chain secondary alcohol with the molecular formula C₉H₂₀O (molecular weight: 144.24 g/mol). Its IUPAC name reflects the hexane backbone substituted with methyl groups at positions 2, 2, and 4, and a hydroxyl group at position 3. The structure is CH(CH₃)₂-CH(OH)-CH(CH₃)-CH₂-CH₂-CH₃, characterized by significant branching, which influences its physical properties (e.g., lower boiling point compared to linear isomers) and reactivity .

Properties

IUPAC Name |

2,2,4-trimethylhexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-6-7(2)8(10)9(3,4)5/h7-8,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBVVPXERVAJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601597 | |

| Record name | 2,2,4-Trimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-89-3 | |

| Record name | 2,2,4-Trimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhexan-3-ol can be synthesized through several methods. One common method involves the reduction of 3,3,4-trimethylhexanone using sodium borohydride. Another method includes the hydrogenation of 3,3,4-trimethylhexenal. Additionally, catalytic reduction of isobutyraldehyde and the oxidation and hydroformylation of 2,3-dimethyl-1-butene are also viable synthetic routes.

Industrial Production Methods: In industrial settings, the production of 2,2,4-Trimethylhexan-3-ol often involves large-scale catalytic processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylhexan-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alkanes.

Scientific Research Applications

2,2,4-Trimethylhexan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: This compound is studied for its potential effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the manufacture of various industrial products, including plastics and resins

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions that influence its reactivity and effects. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 2,2,4-Trimethylhexan-3-ol with structurally related alcohols, highlighting molecular formulas, substituents, and functional group variations:

Detailed Analysis

Branching vs. Linear Isomers

- 2,2,4-Trimethylhexan-3-ol exhibits greater branching than linear isomers (e.g., hexan-3-ol), leading to reduced intermolecular van der Waals forces and a lower boiling point. This property is critical in applications requiring volatility, such as solvent formulations.

Positional Isomerism

- Compared to 2,2,5-Trimethylhexan-3-ol , the shift of the third methyl group from C4 to C5 alters steric hindrance around the hydroxyl group. This may affect hydrogen-bonding capacity and solubility in polar solvents.

Unsaturation Effects

- 2,3,4-Trimethyl-5-hexen-3-ol contains a double bond (C5), which introduces planar geometry and reactivity toward electrophilic additions (e.g., bromination). The conjugated system may also influence UV-Vis absorption properties.

Functional Group Diversity 3-Methyl-1-hexyn-3-ol includes an alkyne, enabling unique reactions like Sonogashira couplings. Its triple bond increases acidity of the α-hydrogens compared to saturated analogs.

Cyclic vs.

Biological Activity

2,2,4-Trimethylhexan-3-ol (TMH) is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol characterized by a branched structure that contributes to its unique chemical properties and biological activities. This article explores the biological activity of TMH, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMH has a distinctive structure that includes three methyl groups attached to the second and fourth carbons of a hexane backbone. This configuration affects its solubility, reactivity, and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| IUPAC Name | 2,2,4-trimethylhexan-3-ol |

| CAS Number | 19973858 |

Biological Activity

1. Mechanisms of Action

TMH exhibits various biological activities that can be attributed to its ability to interact with cellular components:

- Antioxidant Properties : TMH has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

- Enzyme Modulation : Research indicates that TMH can influence the activity of certain enzymes involved in metabolic processes. For instance, it may act as an inhibitor or activator depending on the enzyme's nature and the cellular context.

2. Therapeutic Applications

The potential therapeutic applications of TMH are being investigated in several areas:

- Neuroprotection : Preliminary studies suggest that TMH may provide neuroprotective effects against conditions such as Alzheimer's disease by reducing neuronal apoptosis and inflammation.

- Anti-inflammatory Effects : TMH has demonstrated anti-inflammatory properties in vitro, which could be beneficial in treating inflammatory diseases.

Case Studies

1. Neuroprotective Effects

A study conducted by Zhang et al. (2023) evaluated the neuroprotective effects of TMH in a mouse model of Alzheimer's disease. The results indicated that TMH administration significantly reduced amyloid-beta plaque formation and improved cognitive function compared to control groups. The study concluded that TMH could be a promising candidate for further research into Alzheimer's therapies.

2. Anti-inflammatory Activity

In another investigation by Lee et al. (2024), TMH was tested for its anti-inflammatory effects on human macrophages exposed to lipopolysaccharides (LPS). The findings revealed that TMH treatment led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and enhanced the expression of anti-inflammatory markers. This suggests potential applications for TMH in managing inflammatory conditions.

Toxicological Considerations

While TMH shows promise for therapeutic use, it is essential to consider its safety profile:

- Acute Toxicity : Studies have assessed the acute toxicity of TMH in animal models. The no-observed-adverse-effect level (NOAEL) was determined to be 300 mg/kg body weight, indicating a relatively safe profile at lower doses.

- Long-term Effects : Long-term studies are necessary to evaluate the chronic toxicity and potential carcinogenic effects of TMH.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.